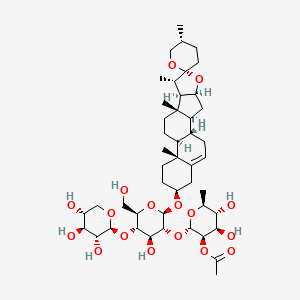

Stevioside (hydrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stevioside is a natural non-caloric sweetener. It is one of the steviol glycosides found in stevia, a natural sweetener extract isolated from the leaves of the plant S. rebaudiana. Stevioside has potential applications as a food additive or dietary supplement in diets designed to ameliorate obesity or conditions linked to glucose intolerance, like some forms of diabetes.

Scientific Research Applications

Antihyperglycemic Effects

- Application in Diabetes : Stevioside has shown promising results in reducing postprandial blood glucose levels in type 2 diabetic patients, indicating beneficial effects on glucose metabolism. This suggests its potential use in the treatment of type 2 diabetes (Gregersen et al., 2004).

Antihypertensive Effects

- Blood Pressure Management : Stevioside demonstrated a significant decrease in both systolic and diastolic blood pressure in patients with mild essential hypertension over a 2-year period. Additionally, improvements in quality of life were noted without significant adverse effects (Hsieh et al., 2003).

- Mechanism of Antihypertensive Action : Studies have shown that stevioside can relax vasopressin-induced vasoconstriction by inhibiting Ca(2+) influx into blood vessels, suggesting a mechanism for its antihypertensive effects (Lee et al., 2001).

Extraction and Processing Techniques

- Enzymatic Extraction Optimization : Research focused on optimizing enzymatic extraction of stevioside from Stevia rebaudiana leaves using enzymes like cellulase, pectinase, and hemicellulase. The study highlighted significant enhancements in yield through optimized extraction conditions (Puri et al., 2012).

- Advanced Extraction Methods : Ultrasound-assisted green extraction has been studied as an efficient and economic method for extracting stevioside, offering a more environmentally friendly and faster alternative to traditional methods (Rouhani, 2019).

Potential Therapeutic Applications

- Anti-inflammatory and Anti-apoptotic Properties : Stevioside exhibits anti-inflammatory and anti-apoptotic properties, particularly in inhibiting the release of cytokines and the activation of certain pathways like NF-κB and MAPK in Staphylococcus aureus-infected cells (Wang et al., 2014).

Sweetener Safety and Efficacy

- Safety and Efficacy as a Sweetener : Studies have affirmed the safety of Stevia and stevioside as sweeteners, highlighting their suitability for diabetics, individuals with PKU, and those seeking non-caloric sugar alternatives. No significant allergic reactions were reported, underscoring their potential widespread use (Geuns, 2003).

Properties

Molecular Formula |

C38H60O18 · XH2O |

|---|---|

Molecular Weight |

804.9 |

InChI |

InChI=1S/C38H60O18.H2O/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-29(49)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-30(27(47)24(44)19(14-41)53-33)54-31-28(48)25(45)22(42)17(12-39)51-31;/h17-33,39-49H,1,4-15H2,2-3H3;1H2/t17-,18-,19- |

InChI Key |

FVECWZKNZGXJJO-QMYNVHDOSA-N |

SMILES |

C[C@]([C@]1([H])CC2)(CCC[C@@]1(C)C(O[C@@H]([C@@H]([C@@H](O)[C@@H]3O)O)O[C@@H]3CO)=O)[C@@]4([H])[C@]2(CC5=C)C[C@@]5(O[C@@](O[C@H](CO)[C@@H](O)[C@@H]6O)([H])[C@@H]6O[C@]([C@@H]([C@@H](O)[C@@H]7O)O)([H])O[C@@H]7CO)CC4.[XH2O] |

Synonyms |

(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl (4R,4aS,6aR,9S,11aR,11bS)-9-(((2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro- |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.